N-(5-aminopyrimidin-2-yl)acetamide
Overview
Description
N-(5-aminopyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the 5-position of the pyrimidine ring and an acetamide group at the 2-position
Mechanism of Action
Target of Action
N-(5-aminopyrimidin-2-yl)acetamide is a type of amine compound Similar 2-aminopyrimidine derivatives have been studied for theirantitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Related 2-aminopyrimidine derivatives have been shown to exhibit activity againstTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria respectively . This suggests that the compound may interact with biochemical pathways related to these organisms.
Result of Action
Related 2-aminopyrimidine derivatives have shownantitrypanosomal and antiplasmodial activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-aminopyrimidin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyrimidine with acetamide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-aminopyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro derivative, while substitution reactions can yield a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
N-(5-aminopyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Similar structure but lacks the acetamide group.
5-nitropyrimidine: Contains a nitro group instead of an amino group.
N-(2-pyrimidinyl)acetamide: Similar structure but with the acetamide group at a different position.
Uniqueness
N-(5-aminopyrimidin-2-yl)acetamide is unique due to the presence of both an amino group and an acetamide group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-aminopyrimidin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,7H2,1H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBQTWLRRGFOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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